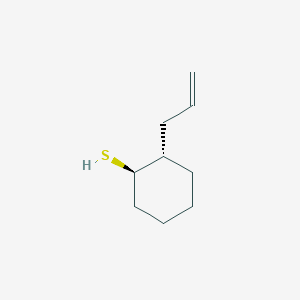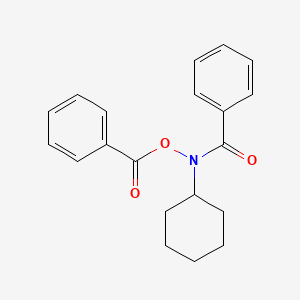![molecular formula C7H16N2Si B14495527 3-[Methyl(trimethylsilyl)amino]propanenitrile CAS No. 64602-44-4](/img/structure/B14495527.png)
3-[Methyl(trimethylsilyl)amino]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Methyl(trimethylsilyl)amino]propanenitrile is an organosilicon compound characterized by the presence of a trimethylsilyl group. This compound is notable for its applications in organic synthesis and its unique chemical properties, which make it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(trimethylsilyl)amino]propanenitrile typically involves the reaction of 3-chloropropanenitrile with methyl(trimethylsilyl)amine under anhydrous conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[Methyl(trimethylsilyl)amino]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
科学的研究の応用
3-[Methyl(trimethylsilyl)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-[Methyl(trimethylsilyl)amino]propanenitrile exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites during chemical synthesis. This allows for selective reactions to occur at other sites within the molecule.
類似化合物との比較
Similar Compounds
- 3-(Trimethylsilyl)propanenitrile
- 3-(Methylamino)propanenitrile
- 3-(Dimethylamino)propanenitrile
Uniqueness
3-[Methyl(trimethylsilyl)amino]propanenitrile is unique due to the presence of both a trimethylsilyl group and a nitrile group within the same molecule. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile reagent in organic synthesis.
特性
CAS番号 |
64602-44-4 |
|---|---|
分子式 |
C7H16N2Si |
分子量 |
156.30 g/mol |
IUPAC名 |
3-[methyl(trimethylsilyl)amino]propanenitrile |
InChI |
InChI=1S/C7H16N2Si/c1-9(7-5-6-8)10(2,3)4/h5,7H2,1-4H3 |
InChIキー |
VVNHPQAYCZVZGA-UHFFFAOYSA-N |
正規SMILES |
CN(CCC#N)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)





![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)


![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)

![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester](/img/structure/B14495530.png)
